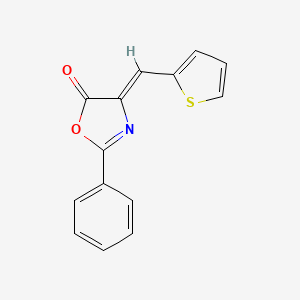![molecular formula C25H33N5O3 B6116149 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine](/img/structure/B6116149.png)
4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug development, material science, and catalysis.
Applications De Recherche Scientifique
4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine has shown promising results in various scientific research applications. One of the most significant applications is in the field of drug development, where this compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has also been used in the development of new materials such as polymers and nanoparticles, where it has shown excellent catalytic activity.
Mécanisme D'action
The mechanism of action of 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. Specifically, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine has been found to exhibit several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and activation of the immune system. Additionally, this compound has also been found to exhibit excellent catalytic activity in various chemical reactions, making it a promising candidate for use in industrial processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine in lab experiments is its potent activity against cancer cells. This makes it an excellent candidate for use in drug development studies. However, one of the main limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research and development of 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine. One of the most significant directions is the further investigation of its mechanism of action and the identification of its molecular targets. Additionally, there is also a need for the development of more efficient and cost-effective synthesis methods for this compound. Finally, there is also a need for the evaluation of its potential applications in other fields such as catalysis and material science.
Conclusion:
In conclusion, 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine is a highly promising compound with potential applications in various scientific research fields. Its potent anticancer activity, catalytic activity, and immune system activation make it an excellent candidate for use in drug development, material science, and catalysis. Further research is needed to fully understand its mechanism of action and molecular targets, as well as to develop more efficient synthesis methods and evaluate its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 4,4',4''-[(1-methyl-1H-pyrazole-3,4,5-triyl)tri-1-propyne-1,3-diyl]trimorpholine involves a complex series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 1,3-dibromo-5-(4-bromophenyl)benzene with 1-methyl-1H-pyrazole-3,4,5-tricarbaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1,3-diethynyl-2,4,5-trimethylbenzene and morpholine to yield the final product.
Propriétés
IUPAC Name |
4-[3-[1-methyl-3,5-bis(3-morpholin-4-ylprop-1-ynyl)pyrazol-4-yl]prop-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-27-25(7-4-10-30-15-21-33-22-16-30)23(5-2-8-28-11-17-31-18-12-28)24(26-27)6-3-9-29-13-19-32-20-14-29/h8-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJYPMDPUGFSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C#CCN2CCOCC2)C#CCN3CCOCC3)C#CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116075.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6116144.png)
![8-benzyl-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6116147.png)
![6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6116154.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzoyl]-2-morpholinyl}ethanamine](/img/structure/B6116157.png)